2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate
Description
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate is a spirocyclic compound with a bicyclic core structure consisting of two fused 3-membered rings (spiro[3.3]heptane). The molecule features a benzyl group at the 2-position and a hemioxalate salt form, which enhances its stability and solubility. Key properties include:
- CAS Number: 1194508-28-5 (free base), 1394840-24-4 (hemioxalate salt) .
- Molecular Formula: C₁₂H₁₆N₂ (free base); the hemioxalate form incorporates oxalic acid (C₂H₂O₄) in a 2:1 molar ratio .
- Molecular Weight: 188.27 g/mol (free base); 554.6 g/mol (hemioxalate salt) .
- Purity: Available at ≥95% purity for research use .
- Applications: Primarily investigated as a building block in drug discovery, particularly for neurological targets such as α4β2 nicotinic acetylcholine receptors .
Properties
IUPAC Name |
2-benzyl-2,6-diazaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIBAFXMHMMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3.C1C2(CN1)CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can be approached through several methods. One common method involves the reductive amination of an aldehyde with primary amines or anilines, followed by cyclization in high yield. This method is adaptable for both library and large-scale synthesis, indicating potential for industrial production. Another approach involves the use of efficient and scalable synthetic routes to prepare related azaspiroheptane compounds, providing a convenient entry point to novel compounds.
Chemical Reactions Analysis
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can participate in various chemical reactions due to its functional groups and reactive sites. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been shown to be useful in palladium-catalyzed aryl amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes. This indicates that the 2,6-diazaspiro[3.3]heptane core can be effectively used as a building block for further chemical transformations.
Scientific Research Applications
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate has several scientific research applications, particularly in drug discovery and development. Its unique structural features make it a valuable compound for the synthesis of novel pharmaceuticals. The spirocyclic framework provides a unique three-dimensional chemical space, which can be exploited for the development of new drugs with improved efficacy and selectivity. Additionally, the incorporation of nitrogen atoms within the spirocyclic framework can influence the compound’s basicity, conformational stability, and potential for interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure and the presence of nitrogen atoms allow the compound to interact with various biological targets, potentially influencing their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the functionalization of the compound.
Comparison with Similar Compounds
Spirocyclic compounds with the diazaspiro[3.3]heptane core are valued for their conformational rigidity and bioactivity. Below is a detailed comparison of 2-benzyl-2,6-diazaspiro[3.3]heptane hemioxalate with structural analogs:
Structural Analogs with Varied Substituents
Key Observations :
- Salt Forms : Hemioxalate and oxalate salts improve aqueous solubility (e.g., 2-benzyl-hemioxalate is slightly soluble in water), whereas hydrochloride salts (e.g., 2-benzyl-... hydrochloride, CAS 1194375-85-3) offer higher stability in acidic conditions .
Biological Activity
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate is a compound with a unique spirocyclic structure that has garnered interest in the field of pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound is characterized by its spirocyclic framework, which includes two nitrogen atoms in a seven-membered ring system. Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 466.58 g/mol. The presence of the oxalic acid moiety may enhance its biological activity compared to simpler analogs.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The specific mechanisms are still under investigation, but potential interactions include:
- Binding to σ receptors : Studies have shown that compounds with diazaspiro structures can exhibit affinity for sigma receptors, which are involved in several neurobiological processes .
- Antimicrobial and anticancer activities : Preliminary data suggest that this compound may possess antimicrobial properties and could be explored for anticancer applications .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Benzyl-2,6-diazaspiro[3.3]heptane | C₁₅H₁₈N₂ | Base structure without oxalate; simpler interactions |
| 1-Benzylpiperidine | C₁₅H₁₉N | Similar benzyl group; different ring structure affecting activity |
| 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride | C₁₈H₁₈N₂Cl | Salt form; different solubility and stability |
The unique combination of the spirocyclic structure and oxalic acid in this compound may confer distinct pharmacological properties not observed in simpler analogs.
Case Studies and Research Findings
- In Vitro Studies : In vitro binding assays have demonstrated that compounds based on the diazaspiro framework can exhibit varying degrees of selectivity for σ receptors . For instance, modifications in the structure can lead to enhanced selectivity for σ₂ receptors over σ₁ receptors.
- Antimicrobial Activity : A study highlighted the antimicrobial properties of similar compounds, suggesting that this compound could be effective against certain bacterial strains .
Future Directions
Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Key areas for future exploration include:
- Detailed pharmacological profiling : Investigating the binding affinities and specific interactions with various biological targets.
- Synthesis of derivatives : Exploring modifications to the existing structure to enhance efficacy and reduce potential side effects.
- Clinical trials : Conducting studies to assess safety and effectiveness in clinical settings.
Q & A
Q. How can researchers integrate crystallography data with computational models to predict solubility?
- Methodological Answer : Derive Hansen solubility parameters from crystal lattice energy (via CRYSTAL17). Validate with experimental solubility profiles in co-solvent systems (e.g., PEG-400/water). Machine learning models (e.g., Random Forest) can correlate structural descriptors with solubility trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
